(S)-3-(indol-3-yl)-2-oxobutyric acid
Description
(S)-3-(Indol-3-yl)-2-oxobutyric acid is a chiral indole derivative characterized by a ketone group at the C2 position and a butyric acid side chain at C3 of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. This combination makes it a candidate for studying enzyme inhibition, receptor modulation, and metabolic pathways .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(3S)-3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
VSANSNPZLCXLRK-ZETCQYMHSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Indol-3-yl)-2-Oxopropanoic Acid
- Structure: Differs by a shorter propanoic acid chain (C3 vs. C4 in the target compound).
- Its molecular formula is C₁₁H₉NO₃, compared to C₁₂H₁₁NO₃ for the butyric acid analogue .
- Biological Relevance : Used in studies of tryptophan metabolism and as a precursor in synthetic pathways for indole alkaloids.
2-Oxindole-3-Propionic Acid and 2-Oxindole-3-Butyric Acid
- Structural Differences : Both feature an oxindole core (indolin-2-one) instead of the indole ring. The propionic and butyric acid chains vary in length.
- Biological Activity : Oxindole derivatives are associated with antioxidant properties and neurokinin-1 (NK1) receptor antagonism, similar to indole-based compounds. However, the oxindole scaffold may confer distinct conformational constraints, altering binding affinity .
[2-Oxo-3-(Pyridin-2-ylimino)Dihydro-1H-Indol-1-yl] Acetic Acid
- Structure: Incorporates a pyridine-imino group at C3 and an acetic acid chain.
Physicochemical Properties
| Property | (S)-3-(Indol-3-yl)-2-Oxobutyric Acid | 3-(Indol-3-yl)-2-Oxopropanoic Acid | 2-Oxindole-3-Propionic Acid |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₃ | C₁₁H₉NO₃ | C₁₁H₉NO₃ |
| Molecular Weight (g/mol) | 233.22 | 203.19 | 203.19 |
| LogP (Predicted) | ~1.8 | ~1.2 | ~0.9 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
The longer butyric chain in the target compound increases lipophilicity (higher LogP), which may enhance blood-brain barrier penetration compared to shorter-chain analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
